Product packaging for 1,3-Dibromo-1,1-dichloropropane(Cat. No.:CAS No. 53074-35-4)

1,3-Dibromo-1,1-dichloropropane

Cat. No.: B15470097
CAS No.: 53074-35-4
M. Wt: 270.77 g/mol
InChI Key: CLBUVQOFSVMWTI-UHFFFAOYSA-N
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Description

1,3-Dibromo-1,1-dichloropropane (CAS Number: 53074-35-4) is a halogenated alkane with the molecular formula C 3 H 4 Br 2 Cl 2 and a molecular weight of 270.78 g/mol . This compound serves as a valuable synthetic intermediate in organic chemistry and materials science research, particularly useful for introducing multiple halogen functionalities in molecular structures. The compound's structure, featuring both bromine and chlorine atoms on a propane backbone, makes it a versatile building block for constructing complex molecules. Its molecular framework allows for selective substitution reactions, where the bromine atoms, being better leaving groups, can be preferentially displaced in nucleophilic substitutions while preserving the dichloro moiety for subsequent functionalization . Researchers utilize this compound in the synthesis of specialty chemicals, polymers, and potentially as a precursor in pharmaceutical intermediate development. As a halogenated organic compound, this compound requires strict safety precautions during handling. While specific toxicological data for this exact compound is limited in the searched sources, structurally related compounds such as 1,2-Dichloropropane are classified as known human carcinogens . Appropriate engineering controls, personal protective equipment including gloves and eye/face protection, and use in a well-ventilated area or fume hood are essential. This product is intended For Research Use Only and is not suitable for diagnostic, therapeutic, or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H4Br2Cl2 B15470097 1,3-Dibromo-1,1-dichloropropane CAS No. 53074-35-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

53074-35-4

Molecular Formula

C3H4Br2Cl2

Molecular Weight

270.77 g/mol

IUPAC Name

1,3-dibromo-1,1-dichloropropane

InChI

InChI=1S/C3H4Br2Cl2/c4-2-1-3(5,6)7/h1-2H2

InChI Key

CLBUVQOFSVMWTI-UHFFFAOYSA-N

Canonical SMILES

C(CBr)C(Cl)(Cl)Br

Origin of Product

United States

Synthetic Pathways and Methodological Advancements for 1,3 Dibromo 1,1 Dichloropropane

Direct Synthesis Strategies for 1,3-Dibromo-1,1-dichloropropane

Direct synthesis strategies aim to construct the target molecule in a single or a few straightforward steps from readily available precursors. These methods often rely on the controlled halogenation of propane (B168953) or propene derivatives.

Regioselective halogenation involves the preferential reaction at a specific position on a molecule. In the context of synthesizing this compound, this would typically involve the selective bromination of a dichlorinated propane precursor.

Free-radical halogenation is a common method for introducing halogens to an alkane. The selectivity of this reaction is highly dependent on the halogen used. Free-radical bromination is known to be significantly more selective than chlorination. masterorganicchemistry.commasterorganicchemistry.com This is explained by Hammond's postulate, which states that the transition state of an endothermic reaction step (like hydrogen abstraction by a bromine radical) resembles the products. masterorganicchemistry.comreddit.com Therefore, the stability of the resulting alkyl radical plays a major role, and bromination preferentially occurs at positions that lead to more stable radicals (tertiary > secondary > primary). masterorganicchemistry.comyoutube.comyoutube.com

A plausible pathway to this compound could involve the free-radical bromination of 1,1-dichloropropane. The electron-withdrawing nature of the two chlorine atoms at the C-1 position deactivates the adjacent C-2 hydrogens towards radical abstraction. Consequently, the C-3 position is the most likely site for initial bromination. A second bromination step would then be required to introduce a bromine atom at the C-1 position, which is sterically hindered and electronically deactivated, making this a challenging transformation. Reagents like N-bromosuccinimide (NBS) are often employed for selective bromination, particularly at allylic or benzylic positions, as they can provide a low, steady concentration of bromine radicals. youtube.comnih.govnih.gov

Table 1: Comparison of Selectivity in Free-Radical Halogenation

HalogenRelative Reactivity (Tertiary H vs. Primary H)Relative Reactivity (Secondary H vs. Primary H)Nature of Reaction
Chlorine~5~3.6Less selective, exothermic H-abstraction masterorganicchemistry.com
Bromine~1600~97-99Highly selective, endothermic H-abstraction masterorganicchemistry.comyoutube.comyoutube.com

The addition of halogens or hydrogen halides to unsaturated precursors is a fundamental method for synthesizing halogenated alkanes. The synthesis of this compound could be envisioned through the addition of a bromine-containing reagent to a dichlorinated propene.

One potential precursor is 1,1-dichloro-1-propene. nist.gov The electrophilic addition of bromine (Br₂) across the double bond of an alkene typically proceeds through a cyclic bromonium ion intermediate, resulting in a vicinal dihalide. chemguide.co.uklibretexts.org In the case of 1,1-dichloro-1-propene, this would lead to the formation of 1,2-dibromo-1,1-dichloropropane, not the desired 1,3-isomer.

Alternatively, a radical addition pathway could provide the desired regiochemistry. For instance, the synthesis of 1,3-dibromopropane (B121459) can be achieved through the anti-Markovnikov radical addition of hydrogen bromide to allyl bromide. wikipedia.orgchemicalbook.com A similar strategy could theoretically be applied to a substrate like 3,3-dichloro-1-propene. The radical addition of hydrogen bromide (HBr), typically initiated by peroxides or UV light, would be expected to add the bromine atom to the terminal carbon (C-1), forming a more stable secondary radical at C-2. Subsequent abstraction of a hydrogen atom from HBr would yield 1-bromo-3,3-dichloropropane. This is not the target molecule.

A more direct, albeit hypothetical, route would be the radical addition of a reagent like bromotrichloromethane (B165885) (BrCCl₃) to 1,1-dichloroethene, followed by further transformations, though this falls outside the scope of simple additions to propene derivatives. The synthesis of the related 1,2-dibromo-3-chloropropane (B7766517) is accomplished by the liquid-phase addition of bromine to allyl chloride, highlighting the utility of addition reactions for creating mixed-halogenated propanes. youtube.comchemicalbook.com

Halogen exchange, or the Finkelstein reaction, provides a method for converting one alkyl halide into another. This can be particularly useful for synthesizing bromo- and iodoalkanes from the more readily available chloroalkanes. This approach could be applied to synthesize this compound from a polychlorinated precursor.

A potential starting material could be 1,1,3-trichloropropane. By treating this with a bromide salt, such as sodium bromide (NaBr) in a suitable solvent like acetone, one of the chlorine atoms could be selectively replaced by bromine. The reactivity of alkyl chlorides in Sₙ2-type reactions like the Finkelstein reaction is generally primary > secondary > tertiary. Thus, the chlorine at the C-3 position would be the most likely to be substituted, yielding 1-bromo-1,1,3-trichloropropane. A second exchange at the C-1 position would be more difficult due to steric hindrance and the presence of another chlorine atom.

Another form of halogen exchange is disproportionation. For example, 1-bromo-3-chloropropane (B140262) can be disproportionated into a mixture of 1,3-dibromopropane and 1,3-dichloropropane (B93676) using a zinc(II) catalyst on an inorganic support. google.com This demonstrates that intermolecular halogen exchange can be a viable route for preparing dihalogenated alkanes. A similar catalytic system could potentially be used with a suitable starting material to generate this compound.

Indirect Synthesis Routes for this compound via Functional Group Transformations

Indirect routes involve the synthesis of the target molecule through a series of reactions that modify the functional groups of a precursor. These methods can offer greater control over the final structure.

The synthesis of this compound can be approached by modifying existing halogenated propanes. For example, starting with 1,1-dichloropropane, selective bromination at the C-1 and C-3 positions would be required. As discussed in section 2.1.1, free-radical bromination would likely functionalize the C-3 position first. Subsequent bromination at the hindered C-1 position would be challenging.

A more analogous transformation is the synthesis of 1,3-dibromopropane from 1,3-dichloropropane. chemicalbook.com This conversion can be achieved through a halogen exchange reaction, likely driven by the precipitation of sodium chloride in a solvent like acetone. Applying this logic, if one were to start with 1,3-dichloro-1,1-dibromopropane, a partial reduction might be envisioned, though this is not a direct conversion. A more feasible route is the bromination of a precursor like 1,1-dichloropropane, as outlined previously.

Table 2: Examples of Conversions Between Halogenated Propanes

Starting MaterialReagentsProductReaction TypeReference
1,3-DichloropropaneNaBr, Acetone (example)1,3-DibromopropaneHalogen Exchange chemicalbook.com
1-Bromo-3-chloropropaneZinc(II) catalyst1,3-Dibromopropane + 1,3-DichloropropaneDisproportionation google.com
1,3-Propanediol (B51772)HCl, NH₄Cl, H₂O1,3-DichloropropaneHydroxy-halogen exchange chemicalbook.com
Allyl bromideHBr1,3-DibromopropaneRadical Addition wikipedia.orgchemicalbook.com

Epichlorohydrin (B41342) is a versatile C3 building block used in the synthesis of various compounds, including other halogenated propanes. The epoxide ring is susceptible to ring-opening reactions with a variety of nucleophiles, including halide ions.

The synthesis of chiral epichlorohydrin (ECH) can be achieved from 1,3-dichloro-2-propanol (B29581) (1,3-DCP) using a haloalcohol dehalogenase enzyme. nih.gov This reaction is reversible, meaning that epichlorohydrin can be ring-opened to form 1,3-DCP. This establishes a clear synthetic link between an epoxide and a polyhalogenated propane.

While there is no direct documented route from epichlorohydrin to this compound, a hypothetical pathway can be constructed. Ring-opening of epichlorohydrin with HBr would yield a mixture of brominated chlorohydrins, primarily 1-bromo-3-chloro-2-propanol and 2-bromo-3-chloro-1-propanol. The resulting hydroxyl group could then be replaced by a halogen, for example using PBr₃ or SOCl₂. Further halogenation would be required to arrive at the final target molecule. These subsequent steps would need to be highly regioselective to be efficient.

Multi-step Reaction Sequences for Stereoselective Formation

The synthesis of this compound, C₃H₄Br₂Cl₂, presents a significant challenge in regioselectivity—the ability to direct halogens to specific carbon atoms. The target molecule is achiral as the first carbon atom is bonded to two identical chlorine atoms, meaning stereoselectivity in the context of producing specific enantiomers is not a factor. The primary synthetic hurdle is controlling the placement of the four halogen atoms on the three-carbon propane backbone.

A plausible multi-step synthesis would likely involve sequential free-radical halogenation, a class of reactions known to proceed via highly reactive radical intermediates. wou.edu A hypothetical, yet chemically sound, pathway could start from a more readily available dihalopropane, such as 1,3-dibromopropane.

Hypothetical Synthetic Pathway:

Starting Material: 1,3-Dibromopropane. This compound can be synthesized from 1,3-propanediol. youtube.comchemicalbook.com

Step 1: Initial Chlorination: The 1,3-dibromopropane would undergo free-radical chlorination, typically initiated by ultraviolet (UV) light or heat. This step is notoriously difficult to control. The chlorine radical can abstract a hydrogen atom from either the central carbon (C2) or one of the terminal carbons (C1 or C3). Abstraction from the central, secondary carbon is statistically less likely (2 available hydrogens) but favored due to the greater stability of the resulting secondary radical compared to a primary one. youtube.com

Step 2: Dichlorination: Further chlorination would be required to introduce a second chlorine atom. To achieve the target 1,1-dichloro structure, this second chlorination must occur at the same carbon as the first. This presents a major regiochemical challenge, as the presence of one electron-withdrawing chlorine atom on C1 would deactivate it, potentially favoring chlorination at other positions.

Achieving high yields of the desired this compound would necessitate overcoming the formation of a complex mixture of isomers, such as 1,3-Dibromo-1,2-dichloropropane and 1,3-Dibromo-2,2-dichloropropane, as well as poly-chlorinated byproducts. wou.edu Therefore, precise control over reaction conditions is paramount.

Optimization of Reaction Conditions for Enhanced Yield and Selectivity in this compound Production

To move from a hypothetical synthesis to a practical and efficient process, rigorous optimization of reaction parameters is essential. The yield and selectivity in polyhalogenation reactions are highly sensitive to the catalytic system, solvent environment, temperature, and pressure.

Catalytic Systems in Halogenation Reactions

Free-radical halogenations are not "catalyzed" in the traditional sense but require an initiator to begin the chain reaction. wou.edu

Initiation: The process begins with the homolytic cleavage of a halogen molecule (e.g., Cl₂) into two halogen radicals (2 Cl•). This is typically achieved by supplying energy in the form of UV light or high temperatures (often 250°C or higher). wou.edu The choice of initiator is critical; light can provide the necessary energy at lower temperatures, potentially improving selectivity.

Radical Selectivity: The nature of the halogen radical itself plays a key role. Bromine radicals are significantly less reactive and therefore more selective than chlorine radicals. masterorganicchemistry.com They are more likely to attack the weakest C-H bond, which corresponds to the most stable radical intermediate (tertiary > secondary > primary). masterorganicchemistry.com Chlorine radicals, being more reactive and less discriminating, often lead to a product mixture that reflects statistical probability more closely. masterorganicchemistry.com In a mixed halogenation synthesis, this inherent difference in selectivity must be strategically managed.

While not classic catalysts, certain compounds can influence the course of the reaction. For instance, radical inhibitors like oxygen must be excluded from gas-phase chlorinations to prevent the termination of the radical chain. wou.edu

Temperature and Pressure Influence on Synthetic Efficiency

Temperature and pressure are fundamental parameters for controlling reaction rate and, to a lesser extent, selectivity.

Temperature: Higher temperatures increase the kinetic energy of molecules, leading to more frequent and energetic collisions. This accelerates the rate of reaction, including the initial homolytic cleavage of the halogen. However, elevated temperatures can also decrease selectivity. researchgate.net Since the activation energies for the abstraction of different types of hydrogens (primary vs. secondary) are relatively small, higher temperatures provide enough energy to overcome all barriers more easily, causing the product distribution to approach the statistical ratio. For the chlorination of propane, for example, the selectivity for the secondary position decreases as temperature rises. Therefore, finding an optimal temperature is a trade-off between achieving a practical reaction rate and maximizing the yield of the desired isomer.

The table below illustrates the effect of temperature on the regioselectivity of a related reaction, the monochlorination of propane. A similar trend would be expected in the synthesis of this compound.

Temperature (°C)1-Chloropropane (%)2-Chloropropane (%)Selectivity Ratio (Secondary:Primary)
2545553.7 : 1
30056442.4 : 1
60066341.6 : 1
Data derived from general trends in alkane halogenation. The selectivity ratio is corrected for the number of available hydrogens (6 primary vs. 2 secondary).

Pressure: For gas-phase reactions, pressure directly influences the concentration of reactants. Increasing the pressure leads to more frequent molecular collisions, thus increasing the reaction rate. researchgate.net In the synthesis of this compound, manipulating the partial pressures of the alkane and the specific halogen could be used to control the reaction. However, extremely high pressures can also promote competing side reactions or explosions and require more robust industrial equipment. researchgate.netresearchgate.net For liquid-phase reactions, pressure is generally less of a controlling factor unless gaseous reactants are being used.

Mechanistic Investigations of 1,3 Dibromo 1,1 Dichloropropane Transformations

Elucidation of Nucleophilic Substitution Reaction Mechanisms (S_N1, S_N2) Involving Bromine and Chlorine Atoms

Nucleophilic substitution reactions are fundamental processes where a nucleophile replaces a leaving group. In the case of 1,3-Dibromo-1,1-dichloropropane, the presence of both bromine and chlorine atoms on the propane (B168953) backbone raises questions about the competition and mechanisms of their displacement.

Competitive Pathways in Halogen Displacement

The carbon-halogen bond strength decreases down the group, making the C-Br bond weaker and generally a better leaving group than the C-Cl bond. pw.live This suggests that nucleophilic attack is more likely to displace a bromide ion over a chloride ion. The molecule has two distinct positions for substitution: the C1 position bearing two chlorine atoms and one bromine atom, and the C3 position bearing one bromine atom.

Displacement at the C3 position, a primary carbon, is likely to proceed via an S_N2 (Substitution Nucleophilic Bimolecular) mechanism. masterorganicchemistry.com This pathway involves a backside attack by the nucleophile, leading to an inversion of stereochemistry if the carbon were chiral. The rate of this reaction is dependent on the concentration of both the substrate and the nucleophile. libretexts.org

Substitution at the C1 position is more complex. This carbon is secondary and geminally di-substituted with chlorine atoms, in addition to the bromine. Direct S_N2 attack at this position would be significantly hindered sterically by the presence of three halogen atoms. libretexts.orglibretexts.org Therefore, an S_N1 (Substitution Nucleophilic Unimolecular) pathway might be considered, which proceeds through a carbocation intermediate. masterorganicchemistry.com However, the formation of a carbocation at C1 would be destabilized by the electron-withdrawing inductive effects of the adjacent chlorine atoms. This makes a classic S_N1 reaction at this position less favorable.

It is therefore reasonable to predict that nucleophilic substitution will preferentially occur at the C3 position via an S_N2 mechanism, displacing the bromine atom.

Influence of Steric and Electronic Factors on Reactivity

Steric Factors: Steric hindrance plays a critical role in determining the favored reaction pathway. chemistrysteps.comyoutube.com The C1 position, bonded to two chlorine atoms and one bromine atom, is significantly more sterically crowded than the C3 position, which is bonded to one bromine atom and two hydrogen atoms. libretexts.org This steric congestion at C1 strongly disfavors the backside attack required for an S_N2 reaction. libretexts.org

Electronic Factors: The high electronegativity of chlorine and bromine atoms results in a significant partial positive charge on the carbon atoms to which they are attached, making them electrophilic. pw.live The inductive effect of the halogens polarizes the C-X bond. mdpi.com While this enhances electrophilicity, the cumulative electron-withdrawing effect of the three halogens at C1 can destabilize a potential carbocation intermediate, thereby hindering an S_N1 pathway. masterorganicchemistry.com The single bromine at C3 creates an electrophilic center that is less electronically destabilized for a substitution reaction compared to C1.

FactorImpact on C1 SubstitutionImpact on C3 SubstitutionPredicted Dominant Pathway
Steric Hindrance High, disfavors S_N2Low, favors S_N2S_N2 at C3
Electronic Effects Destabilization of carbocation (disfavors S_N1)Less electronic destabilizationS_N2 at C3
Leaving Group Ability Bromine is a good leaving groupBromine is a good leaving group-

This table provides a qualitative analysis based on established principles of organic chemistry.

Detailed Studies of Elimination Reactions (E1, E2) Leading to Unsaturated Halogenated Products

Elimination reactions of this compound can lead to the formation of various unsaturated halogenated compounds. These reactions are typically promoted by bases and are highly dependent on the reaction conditions.

Regiochemistry and Stereochemistry of Dehydrohalogenation Processes

Dehydrohalogenation involves the removal of a hydrogen atom and a halogen atom from adjacent carbons. wikipedia.org In this compound, there are hydrogens on the C2 carbon that are β to the halogens on both C1 and C3.

Regiochemistry: The use of a strong, non-bulky base would likely favor the formation of the more substituted alkene, following Zaitsev's rule . iitk.ac.in This would involve the removal of a proton from C2 and a halide from either C1 or C3. Given that the C-Br bond is weaker, elimination of HBr is more likely than HCl. Elimination involving the C3 bromine would lead to a 1,1-dichloro-1-bromoprop-2-ene. Elimination involving the C1 bromine would lead to a 3-bromo-1,1-dichloroprop-1-ene. The use of a bulky base, such as potassium tert-butoxide, could favor the formation of the less substituted alkene (Hofmann product), though the structure of this substrate limits the possibilities for such regioselectivity. youtube.com

Stereochemistry: The E2 (Elimination Bimolecular) mechanism, which is favored by strong bases, requires an anti-periplanar arrangement of the hydrogen and the leaving group. iitk.ac.indoubtnut.com This stereochemical requirement dictates the geometry of the resulting alkene. For an E1 (Elimination Unimolecular) reaction, which proceeds through a carbocation, this stereochemical constraint is lost, and a mixture of E/Z isomers might be expected. masterorganicchemistry.com

Base-Catalyzed Elimination Mechanisms

The strength and nature of the base are critical in determining the mechanism of elimination. numberanalytics.comlibretexts.org

Strong, non-bulky bases (e.g., NaOH, KOH in ethanol) will favor the E2 mechanism. ausetute.com.au The reaction rate is dependent on both the substrate and the base. The base abstracts a proton from the C2 position, and in a concerted step, the C-X bond breaks, and a double bond is formed.

Weak bases and polar protic solvents could favor an E1 mechanism . libretexts.org This would involve the initial slow step of leaving group departure to form a carbocation, followed by rapid deprotonation by the base to form the alkene. However, as discussed, the stability of the potential carbocations from this compound is questionable.

Double dehydrohalogenation is also a possibility with a sufficiently strong base and harsh conditions, potentially leading to the formation of a halo-substituted alkyne or allene.

ConditionLikely MechanismExpected Product(s)
Strong, non-bulky base (e.g., KOH/EtOH)E2Mixture of halogenated propenes, Zaitsev product likely major
Strong, bulky base (e.g., t-BuOK)E2Potential for Hofmann product, though limited by structure
Weak base/heatE1 (less likely)Mixture of halogenated propenes, potential for rearrangement

This table outlines expected outcomes based on general principles of elimination reactions.

Radical Reactions and Reductive Dehalogenation Pathways of this compound

In addition to ionic pathways, this compound can undergo radical reactions, particularly under photolytic or high-temperature conditions, or in the presence of radical initiators.

The C-Br bond is significantly weaker than the C-Cl bond, and both are weaker than C-H bonds. Therefore, homolytic cleavage of a C-Br bond is the most likely initiation step in a radical reaction. chemistrysteps.comquora.com This would generate a bromine radical and a dichloropropyl radical. These radicals can then participate in a variety of chain reactions, including hydrogen abstraction and further halogen elimination.

Reductive dehalogenation is another important pathway, often mediated by metals or microbial processes. epa.gov This process involves the replacement of a halogen atom with a hydrogen atom. For polyhalogenated compounds, this often occurs sequentially. Given the lower bond dissociation energy of the C-Br bond, it is expected that reductive dehalogenation would first remove the bromine atoms. This process can be a key environmental fate for halogenated pollutants. nih.govorganic-chemistry.orgresearchgate.net The mechanism can involve single electron transfer (SET) from a reducing agent to the haloalkane, leading to the formation of a radical anion which then expels a halide ion.

Reaction TypeInitiationKey IntermediatesPotential Products
Radical Halogenation (in excess alkane) Homolytic cleavage of C-Br bondBromine and dichloropropyl radicalsFurther halogenated propanes
Reductive Dehalogenation Electron transfer from a reducing agentRadical anionDichloropropanes, bromochloropropanes, propane

This table summarizes potential radical and reductive dehalogenation pathways.

Photochemical and Thermal Radical Initiated Transformations

The transformation of this compound can be initiated through the input of energy in the form of light (photochemical) or heat (thermal), leading to the formation of highly reactive radical species. These processes are central to understanding the compound's fate in various environments and industrial applications.

Photochemical Initiation: Photopolymerization initiators generate radical species upon irradiation with light, typically UV or electron beams. tcichemicals.com This process involves the homolytic cleavage of a covalent bond within the initiator molecule to form two radicals. For halogenated alkanes like this compound, the carbon-halogen bonds are susceptible to cleavage upon absorbing light of a suitable wavelength. The bond dissociation energy of C-Br is generally lower than that of C-Cl, suggesting that the C-Br bond would be the more likely site for initial photochemical cleavage. This would result in the formation of a bromo-chloro-propyl radical and a bromine radical, which can then propagate a chain reaction.

Thermal Initiation: Thermal initiators are compounds that decompose at a specific rate at a given temperature to generate free radicals. sigmaaldrich.com Common examples include azo compounds, like 2,2'-azobis(isobutyronitrile) (AIBN), and organic peroxides, such as benzoyl peroxide (BPO). tcichemicals.comfujifilm.com The rate of decomposition and subsequent radical formation is temperature-dependent and is characterized by the initiator's half-life (t1/2), the time required for 50% of the initiator to decompose. sigmaaldrich.com In the context of this compound, thermally initiated reactions, such as those occurring during high-temperature industrial processes or remediation efforts, can lead to homolytic cleavage of the carbon-halogen bonds, initiating degradation pathways. iokinetic.com The presence of inhibitors like t-butylcatechol is often used to prevent unwanted free-radical polymerization in related compounds during storage, though they may not be effective at higher temperatures. iokinetic.com

The following table summarizes key aspects of radical initiators relevant to the transformation of halogenated compounds.

Initiator TypeActivation MethodMechanismTypical Examples
Photochemical Light (UV, Electron Beam)Generates free radicals, cations (acids), or anions (bases) upon light irradiation. tcichemicals.comBenzoin derivatives, Photo-acid generators tcichemicals.com
Thermal HeatDecomposes at a specific temperature to generate radicals or cations. tcichemicals.comAzo compounds (AIBN), Organic peroxides (BPO) tcichemicals.com

Reductive Dechlorination and Debromination in Anoxic Environments

In environments lacking oxygen (anoxic), this compound is subject to reductive dehalogenation, a critical transformation pathway often mediated by anaerobic microorganisms. acs.orgnih.gov This process involves the removal of halogen atoms (chlorine and bromine) and their replacement with hydrogen atoms.

Studies on structurally similar compounds, such as 1,2-dichloropropane (B32752) (1,2-D) and 1,2-dibromo-3-chloropropane (B7766517) (DBCP), provide significant insight into these mechanisms. acs.orgnih.gov Anaerobic bacteria can utilize halogenated compounds as electron acceptors in a process known as organohalide respiration. byu.edu For instance, the transformation of 1,2-D in anaerobic microcosms proceeds through two main pathways:

Hydrogenolysis: The stepwise replacement of a halogen with a hydrogen atom. researchgate.net

Dichloroelimination (Vicinal Reduction): The simultaneous removal of two adjacent halogen atoms to form an alkene. researchgate.net

In the case of this compound, similar pathways are expected. Reductive debromination would likely precede dechlorination due to the lower bond energy of the C-Br bond compared to the C-Cl bond. The reaction can be influenced by environmental conditions and the specific microbial consortia present. For example, the transformation of the fumigant 1,3-dichloropropene (B49464) (1,3-D) is significantly faster at higher pH in the presence of hydrogen sulfide (B99878) species, indicating that the hydrosulfide (B80085) ion (HS⁻) is a more potent nucleophile than H₂S. usda.gov Research on various chlorinated propanes has demonstrated that they can be completely dechlorinated to propene by anaerobic bacteria, with hydrogen serving as a viable electron donor. nih.govresearchgate.net

Role of Zero-Valent Metals in Halogenated Alkane Degradation

Zero-valent metals (ZVMs), particularly zero-valent iron (Fe⁰), are widely used for the in-situ remediation of groundwater contaminated with halogenated organic compounds. dtic.mil The metal acts as an electron donor, facilitating the reductive dehalogenation of the target molecule.

The general mechanism involves the oxidation of the metal (e.g., Fe⁰ → Fe²⁺ + 2e⁻) and the transfer of electrons to the halogenated alkane. This electron transfer leads to the cleavage of the carbon-halogen bond. For this compound, the reaction at the iron surface would result in the sequential removal of bromine and chlorine atoms. The process is a surface-mediated reaction, and its efficiency depends on factors like the metal's surface area, reactivity, and the presence of co-contaminants.

Research has shown that iron powder is effective in the reductive degradation of compounds like 1,1,2,2-tetrachloroethane (B165197) and trichloroethylene. dtic.mil The reaction pathways can include hydrogenolysis and elimination reactions, similar to those observed in microbial degradation. The higher reactivity of C-Br bonds compared to C-Cl bonds suggests that debromination would be the initial and faster step in the degradation of this compound by ZVMs.

Computational Chemistry Approaches to Reaction Mechanism Prediction and Validation

Computational chemistry provides powerful tools for elucidating the complex reaction mechanisms of halogenated compounds at the molecular level. mdpi.com

Density Functional Theory (DFT) Studies on Transition States

Density Functional Theory (DFT) is a quantum mechanical method used to calculate the electronic structure of molecules, allowing for the investigation of reaction pathways and transition state energies. mdpi.commdpi.com By mapping the potential energy surface of a reaction, DFT can identify the most energetically favorable mechanism and predict reaction rates.

For a molecule like this compound, DFT calculations can be employed to:

Determine the bond dissociation energies for the C-Br and C-Cl bonds, confirming which is more likely to break first under thermal or photochemical stress.

Model the transition state structures for different dehalogenation pathways (e.g., hydrogenolysis vs. elimination).

Analyze the role of solvents or catalysts (like a ZVM surface) on the reaction energetics.

Molecular Dynamics Simulations of Reactivity

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a dynamic picture of chemical processes. Quantum chemical molecular dynamics (QM/MD), in particular, combines the accuracy of quantum mechanics with the temporal evolution of classical dynamics.

QM/MD simulations can be used to investigate the high-temperature oxidative decomposition of compounds like this compound. A study on the related compound 1,3-dichloropropene using QM/MD at high temperatures (1500 K and 3000 K) revealed detailed reaction pathways. researchgate.netnih.govnewcastle.edu.au The simulations showed that the initiation of thermal oxidation could occur via two primary routes: abstraction of an allylic hydrogen/chlorine by O₂ or C-Cl bond scission. nih.gov The simulations were able to track the formation of major products like H₂O, CO, HCl, and CO₂ and identify the key radical intermediates responsible for propagating the reactions. researchgate.net

Applying this methodology to this compound would allow researchers to simulate its degradation under specific temperature and pressure conditions, validate proposed mechanistic pathways, and predict the distribution of final products.

The table below outlines the application of these computational methods to the study of halogenated compounds.

Computational MethodApplicationInsights Gained
Density Functional Theory (DFT) Calculation of electronic structure, transition state energies, and reaction pathways. mdpi.comBond dissociation energies, preferred reaction mechanisms (e.g., SN2, elimination), catalyst effects, regioselectivity. usda.gov
Molecular Dynamics (MD/QM/MD) Simulation of atomic and molecular motion over time to model reaction dynamics. nih.govReal-time reaction pathways, product formation, influence of temperature and concentration on mechanism, identification of transient intermediates. researchgate.net

Advanced Spectroscopic Characterization and Structural Elucidation of 1,3 Dibromo 1,1 Dichloropropane

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of organic molecules. For 1,3-Dibromo-1,1-dichloropropane, a comprehensive NMR analysis, including ¹H, ¹³C, and potentially halogen NMR, alongside two-dimensional (2D) techniques, provides a definitive structural assignment.

¹H, ¹³C, and Halogen (e.g., ⁷⁹Br, ³⁵Cl if applicable) NMR Analyses

¹H NMR Analysis: The proton NMR spectrum of this compound is expected to exhibit two distinct signals corresponding to the two non-equivalent methylene (B1212753) groups (-CH₂-). The methylene group adjacent to the dibromochloromethyl group (C-2) and the methylene group adjacent to the dichlorobromomethyl group (C-3) will have different chemical environments. Due to the presence of adjacent protons, these signals would appear as triplets, following the n+1 rule. The chemical shifts would be influenced by the electronegativity of the halogen atoms.

¹³C NMR Analysis: The carbon-13 NMR spectrum is anticipated to show three signals, one for each of the three carbon atoms in the propane (B168953) chain, as they are all chemically non-equivalent. The chemical shifts are significantly influenced by the attached halogens. While specific experimental data for this compound is not widely available in public databases, a ¹³C NMR spectrum is noted to be available from SpectraBase, acquired on a BRUKER HX-90 instrument. nih.govnih.gov Based on the analysis of similar halogenated propanes, the carbon atom bearing two chlorine atoms (C-1) would be expected at a lower field (higher ppm) compared to the carbon atom bonded to two bromine atoms. The central methylene carbon (C-2) would resonate at a higher field (lower ppm) relative to the terminal carbons.

Halogen NMR: While less common, ⁷⁹Br and ³⁵Cl NMR could provide direct information about the electronic environment around the halogen atoms. The quadrupolar nature of these nuclei often results in broad signals, which can still offer valuable structural information. However, the applicability and availability of such data for this specific compound are limited.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

Nucleus Position Predicted Chemical Shift (ppm) Predicted Multiplicity Predicted Coupling Constant (J) in Hz
¹H -CH ₂-C(Cl)₂(Br) ~ 4.0 - 4.5 Triplet ~ 6-8
¹H -CH ₂-CH₂Br ~ 3.5 - 4.0 Triplet ~ 6-8
¹³C C (Cl)₂(Br) ~ 80 - 100 Singlet -
¹³C -C H₂- ~ 40 - 50 Singlet -
¹³C -C H₂Br ~ 30 - 40 Singlet -

> Note: The values in this table are predicted based on the analysis of structurally similar compounds and general principles of NMR spectroscopy, as direct experimental data is not publicly available.

2D NMR Techniques (COSY, HSQC, HMBC) for Connectivity and Stereochemistry

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the atoms, 2D NMR experiments are essential.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would show a cross-peak between the signals of the two methylene groups, confirming their adjacent relationship in the propane chain.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the proton signals with their directly attached carbon atoms. It would definitively link the proton triplet at a lower field to the carbon adjacent to the C(Cl)₂(Br) group and the higher field proton triplet to the carbon adjacent to the -CH₂Br group.

Given that this compound is chiral at the C-1 carbon, advanced NMR techniques could also be employed to study its stereochemistry, potentially through the use of chiral solvating agents to resolve the signals of the enantiomers.

Mass Spectrometry (MS) for Molecular and Fragment Ion Analysis

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as structural details based on its fragmentation pattern.

Electron Ionization (EI) and Chemical Ionization (CI) Mass Spectrometry

Electron Ionization (EI): In EI-MS, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺) and various fragment ions. The mass spectrum of this compound would be characterized by a complex isotopic pattern due to the presence of two bromine isotopes (⁷⁹Br and ⁸¹Br, in approximately 1:1 ratio) and two chlorine isotopes (³⁵Cl and ³⁷Cl, in approximately 3:1 ratio). This isotopic signature is a key feature for identifying the presence of these halogens in the molecule and its fragments. Common fragmentation pathways would involve the loss of halogen atoms (Br or Cl) or halogen radicals, as well as the cleavage of the carbon-carbon bonds.

Chemical Ionization (CI): CI is a softer ionization technique that typically results in a more abundant protonated molecule [M+H]⁺ and less fragmentation compared to EI. This can be particularly useful for confirming the molecular weight of the compound when the molecular ion is weak or absent in the EI spectrum.

High-Resolution Mass Spectrometry for Elemental Composition

High-resolution mass spectrometry (HRMS) allows for the measurement of the mass-to-charge ratio (m/z) with very high accuracy. This precision enables the determination of the elemental formula of the molecular ion and its fragments. For this compound (C₃H₄Br₂Cl₂), HRMS would be able to distinguish its exact mass from other combinations of atoms that might have the same nominal mass. The calculated exact mass for C₃H₄⁷⁹Br₂³⁵Cl₂ is different from that of, for example, C₃H₄⁷⁹Br⁸¹Br³⁵Cl₂.

Table 2: Predicted Major Fragment Ions in the Mass Spectrum of this compound

m/z (most abundant isotopes) Proposed Fragment Ion Formation Pathway
191/193/195 [C₃H₄BrCl₂]⁺ Loss of a Br radical
235/237/239/241 [C₃H₄Br₂Cl]⁺ Loss of a Cl radical
111/113 [C₂H₂Br]⁺ Cleavage of C-C bond and loss of CH₂Cl₂Br
83/85 [CH₂Cl₂]⁺ Cleavage of C-C bond

> Note: The m/z values reflect the isotopic distribution of bromine and chlorine. The table presents predicted fragmentation based on common fragmentation patterns of halogenated alkanes.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. These vibrations are characteristic of specific functional groups and can also be sensitive to the conformational state of the molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands for C-H stretching and bending vibrations, as well as C-C stretching. The most prominent features would be the strong absorptions corresponding to the C-Br and C-Cl stretching vibrations, typically found in the fingerprint region of the spectrum (below 1500 cm⁻¹). The exact positions of these bands would be influenced by the presence of multiple halogens on the same or adjacent carbon atoms.

Raman Spectroscopy: Raman spectroscopy is particularly useful for identifying the vibrations of non-polar bonds. In the case of this compound, the C-C backbone stretches and the symmetric vibrations of the C-Cl₂ group would likely give rise to strong Raman signals.

Conformational analysis of the flexible propane chain can also be aided by vibrational spectroscopy. Different conformers (e.g., gauche and anti) may exhibit distinct vibrational frequencies, and the relative intensities of these bands can provide information about the conformational equilibrium.

Table 3: Predicted Vibrational Frequencies for this compound

Vibrational Mode Predicted Frequency Range (cm⁻¹) Expected Intensity (IR) Expected Intensity (Raman)
C-H stretching 2900 - 3000 Medium Medium
C-H bending (scissoring/wagging) 1200 - 1450 Medium Weak
C-C stretching 900 - 1100 Weak Medium
C-Cl stretching 650 - 850 Strong Medium
C-Br stretching 500 - 650 Strong Strong

> Note: These are predicted frequency ranges based on characteristic group frequencies for similar halogenated compounds. Actual values may vary due to the specific molecular environment.

Characteristic Absorption Bands of C-Br and C-Cl Bonds

The infrared (IR) and Raman spectra of this compound are anticipated to exhibit characteristic absorption bands corresponding to the stretching vibrations of its carbon-halogen bonds. Generally, for alkyl halides, the carbon-chlorine (C-Cl) stretching vibrations appear in the fingerprint region of the IR spectrum, typically between 550 and 850 cm⁻¹. The carbon-bromine (C-Br) stretching vibrations are expected at lower wavenumbers, usually in the range of 500 to 680 cm⁻¹, due to the greater mass of the bromine atom compared to chlorine.

In the specific case of this compound, the presence of two C-Cl bonds on the same carbon atom (C1) would likely influence the position and intensity of these bands. Similarly, the C-Br stretching vibration at the C3 position would be a distinct feature. However, without experimental data from dedicated spectroscopic studies on this compound, the precise wavenumbers and potential coupling effects between these vibrational modes cannot be definitively stated.

Table 1: Expected Infrared Absorption Ranges for C-X Bonds in this compound

BondExpected Wavenumber Range (cm⁻¹)
C-Cl550 - 850
C-Br500 - 680

Note: These are generalized ranges and the exact positions for this compound may vary.

Conformational Isomerism Studies

The study of conformational isomerism in 1,3-disubstituted propanes is a complex field, and for this compound, it presents an interesting case due to the bulky and electronegative substituents. Rotation around the C1-C2 and C2-C3 single bonds gives rise to various staggered and eclipsed conformations, also known as rotamers. The relative energies of these conformers are influenced by steric hindrance and electrostatic interactions between the halogen atoms.

It is plausible that several stable conformers exist in equilibrium. Computational chemistry methods, such as density functional theory (DFT), would be invaluable in predicting the geometries and relative energies of these conformers. Such studies on similar halogenated propanes have shown that gauche and anti conformations have distinct energy levels, which can sometimes be experimentally verified through temperature-dependent vibrational spectroscopy. Unfortunately, no specific conformational analysis studies for this compound have been found in the reviewed literature.

X-ray Crystallography for Solid-State Structure (if crystalline form is relevant for research)

However, a comprehensive search of crystallographic databases has not yielded any crystal structure data for this compound. This suggests that either the compound has not been crystallized and analyzed by this method, or the data is not publicly available. The relevance of its crystalline form for research would depend on its physical state at standard conditions and its applications, which are also not well-documented.

Theoretical and Computational Studies of 1,3 Dibromo 1,1 Dichloropropane

Quantum Chemical Calculations of Molecular Structure and Conformation

Quantum chemical calculations are fundamental to understanding the three-dimensional structure and conformational preferences of a molecule. These computational methods, such as ab initio and Density Functional Theory (DFT), would be employed to model 1,3-dibromo-1,1-dichloropropane and predict its properties.

Geometry optimization is a computational process used to find the most stable arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For this compound, this would involve calculating the bond lengths, bond angles, and dihedral angles that result in the lowest possible energy.

The process would map out an energetic landscape, identifying not only the global minimum (the most stable conformer) but also local minima (other stable conformers) and the transition states that connect them. However, specific studies detailing the optimized geometry or the complete energetic landscape for this compound are not available in the current body of scientific literature. For comparison, studies on similar small halogenated alkanes, like 1,3-difluoropropane, have been conducted to analyze their conformational preferences. soton.ac.uk

Conformational analysis of this compound would involve studying the different spatial arrangements of its atoms that arise from rotation around its single bonds. These different arrangements are known as conformers or rotamers. The propane (B168953) backbone allows for rotation around the C1-C2 and C2-C3 bonds, leading to various staggered and eclipsed conformations.

The stability of these rotamers would be determined by a combination of factors, including:

Steric Hindrance: Repulsive interactions between the bulky bromine and chlorine atoms.

Dipole-Dipole Interactions: Interactions between the polar C-Br and C-Cl bonds.

Gauche Interactions: Steric strain between adjacent non-bonded groups.

A thorough computational analysis would calculate the relative energies of each unique conformer to determine their populations at a given temperature. While detailed conformational analyses exist for related molecules like 1,3-difluorinated alkanes, a specific analysis detailing the stability of this compound rotamers has not been published. soton.ac.uk

Electronic Structure Analysis and Bonding Characteristics

Understanding the electronic structure of a molecule provides insight into its reactivity and chemical properties.

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory used to predict the reactivity of a molecule by examining its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgucsb.edu

HOMO (Highest Occupied Molecular Orbital): This orbital represents the region of highest electron density and is associated with the molecule's ability to act as a nucleophile (electron donor). ucsb.edu

LUMO (Lowest Unoccupied Molecular Orbital): This orbital represents the region most susceptible to accepting electrons and is associated with the molecule's ability to act as an electrophile (electron acceptor). libretexts.org

The energies of the HOMO and LUMO, as well as the HOMO-LUMO gap, are crucial indicators of a molecule's kinetic stability and reactivity. libretexts.org A computational study of this compound would calculate the energies and visualize the shapes of these orbitals. This would help predict which sites on the molecule are most likely to be involved in chemical reactions. For instance, the analysis could predict the regioselectivity of nucleophilic substitution reactions. Despite the power of this theory, specific FMO analyses for this compound are not found in published research. wikipedia.orgucsb.edu

The distribution of electrons within a molecule is rarely uniform, especially in the presence of electronegative atoms like bromine and chlorine. A computational analysis would determine the partial charges on each atom in this compound.

This charge distribution can be visualized using a Molecular Electrostatic Potential (MEP) map. An MEP map plots the electrostatic potential onto the electron density surface of the molecule, using color to indicate different potential values.

Red regions indicate areas of negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack.

Blue regions indicate areas of positive electrostatic potential (electron-poor), which are susceptible to nucleophilic attack.

For this compound, one would expect negative potential near the halogen atoms due to their high electronegativity and lone pairs, and positive potential near the hydrogen atoms. However, specific MEP maps and detailed charge distribution data for this compound have not been published. researchgate.net

Prediction of Spectroscopic Parameters

Quantum chemical calculations are a powerful tool for predicting the spectroscopic properties of a molecule, which can then be used to aid in its experimental identification. Computational methods can predict various types of spectra, including:

NMR (Nuclear Magnetic Resonance): Calculations can predict the ¹H and ¹³C chemical shifts and coupling constants. These predictions are valuable for interpreting experimental NMR data and confirming the molecule's structure.

IR (Infrared) Spectroscopy: Calculations can determine the vibrational frequencies and intensities of the molecule. Each peak in a calculated IR spectrum corresponds to a specific vibrational mode (e.g., C-H stretch, C-C bend), providing a theoretical "fingerprint" of the molecule.

Mass Spectrometry: While not a direct quantum calculation of a spectrum, computational chemistry can help predict fragmentation patterns observed in mass spectrometry by calculating the energies of potential fragment ions.

While experimental spectra for related compounds are available in databases, specific, high-level theoretical predictions of the spectroscopic parameters for this compound are not documented in the literature. nih.govspectrabase.com

Computational NMR Chemical Shift Predictions

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for molecular structure determination. nih.govnih.gov Computational methods, particularly those based on Density Functional Theory (DFT) and machine learning, have become increasingly accurate in predicting NMR chemical shifts. nih.govarxiv.org These predictions are crucial for assigning experimental spectra and confirming the structure of newly synthesized compounds.

The process of predicting NMR chemical shifts for this compound would typically involve:

Geometry Optimization: The first step is to determine the lowest energy conformation of the molecule using a suitable level of theory and basis set.

Shielding Tensor Calculation: Once the optimized geometry is obtained, the magnetic shielding tensors for each nucleus (¹H and ¹³C) are calculated. The GIAO (Gauge-Including Atomic Orbital) method is commonly employed for this purpose.

Chemical Shift Calculation: The isotropic shielding values are then converted to chemical shifts by referencing them against a standard, typically tetramethylsilane (B1202638) (TMS).

The accuracy of these predictions is dependent on the chosen computational method, basis set, and the inclusion of solvent effects, which can be modeled implicitly or explicitly. nih.govresearchgate.net Modern machine learning algorithms, trained on large datasets of experimental NMR data, also offer a rapid and accurate means of predicting chemical shifts. nih.govarxiv.org

Table 1: Predicted ¹³C and ¹H NMR Chemical Shifts for this compound (Note: The following data is illustrative and represents typical values that would be obtained from computational predictions. Actual values may vary based on the level of theory and software used.)

AtomPredicted ¹³C Chemical Shift (ppm)Predicted ¹H Chemical Shift (ppm)
C1 (-CCl₂Br)85.2-
C2 (-CH₂-)45.83.95 (t)
C3 (-CH₂Br)38.14.21 (t)

Simulated Vibrational Spectra for Experimental Validation

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrations of chemical bonds. uzh.ch Computational simulations of these spectra are instrumental in assigning experimental bands to specific vibrational modes. researchgate.netnih.gov

There are two primary approaches to simulating vibrational spectra:

The Static Approach: This method relies on calculating the harmonic frequencies from the second derivatives of the energy with respect to atomic displacements. uzh.chnih.gov This is computationally efficient but does not account for anharmonicity or thermal effects.

The Dynamic Approach: This approach uses molecular dynamics (MD) simulations to sample the potential energy surface and calculate the vibrational spectrum from the Fourier transform of the dipole moment or polarizability autocorrelation function. uzh.chnih.gov This method provides a more realistic spectrum, including anharmonic and temperature effects, but at a higher computational cost. nih.gov

For this compound, a simulated IR spectrum would reveal characteristic stretching and bending frequencies for the C-H, C-C, C-Cl, and C-Br bonds.

Table 2: Predicted Vibrational Frequencies for this compound (Note: The following data is illustrative and represents typical values that would be obtained from computational predictions. Actual values may vary based on the level of theory and software used.)

Vibrational ModePredicted Frequency (cm⁻¹)Description
ν(C-H)2950-3050Symmetric and asymmetric C-H stretching
δ(CH₂)1400-1480CH₂ scissoring
ν(C-C)900-1100C-C stretching
ν(C-Cl)650-800C-Cl stretching
ν(C-Br)500-650C-Br stretching

Reaction Pathway Modeling and Kinetic Parameter Calculation

Computational chemistry is a powerful tool for exploring the mechanisms of chemical reactions, including identifying transition states and calculating reaction rates. nih.gov For this compound, this could involve studying its decomposition pathways or its reactions with other species.

Transition State Localization and Intrinsic Reaction Coordinate (IRC) Analysis

A key aspect of modeling a reaction pathway is the identification of the transition state (TS), which is a first-order saddle point on the potential energy surface. Various algorithms exist to locate these structures. Once a transition state is found, an Intrinsic Reaction Coordinate (IRC) calculation is performed. The IRC analysis involves following the reaction path downhill from the transition state to connect it to the corresponding reactants and products, thus verifying that the located TS is correct for the reaction of interest.

For a potential dehalogenation reaction of this compound, computational methods can be used to model the step-wise removal of halogen atoms, identifying the transition state for each step. libretexts.orgmsu.eduyoutube.comunacademy.comyoutube.com

Rate Constant and Activation Energy Determination

Once the energies of the reactants, transition state, and products are known, the activation energy (Ea) for the reaction can be calculated as the energy difference between the transition state and the reactants. The pre-exponential factor (A) can be estimated using transition state theory. These two parameters allow for the calculation of the rate constant (k) via the Arrhenius equation:

k = A * exp(-Ea / RT)

These calculated kinetic parameters provide a quantitative understanding of the reaction's feasibility and speed under different temperature conditions. For instance, the activation energies for the abstraction of a bromine atom versus a chlorine atom could be compared to predict the selectivity of a dehalogenation reaction. nih.gov

Table 3: Hypothetical Calculated Kinetic Parameters for a Dehalogenation Step of this compound (Note: The following data is illustrative and based on general principles of halogenated hydrocarbon reactivity. Actual values would require specific quantum chemical calculations.)

Reaction StepActivation Energy (Ea) (kJ/mol)Pre-exponential Factor (A) (s⁻¹)
C-Br Bond Cleavage1201 x 10¹³
C-Cl Bond Cleavage1508 x 10¹²

Synthetic Applications of 1,3 Dibromo 1,1 Dichloropropane As a Chemical Precursor

Formation of Novel Organometallic Reagents from 1,3-Dibromo-1,1-dichloropropane

The presence of carbon-bromine bonds in this compound allows for the generation of highly reactive organometallic compounds. The reactivity of carbon-halogen bonds in these reactions typically increases in the order of Cl < Br < I, meaning the carbon-bromine bonds are the primary reaction sites. libretexts.org

Organometallic reagents like Grignard and organolithium compounds are powerful nucleophiles and strong bases, essential for many organic syntheses. sigmaaldrich.com Their formation involves the reaction of an alkyl halide with magnesium or lithium metal, respectively. masterorganicchemistry.com

Grignard Reagents : The reaction of this compound with magnesium metal, typically in an ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF), would lead to the formation of a Grignard reagent. libretexts.org The reaction occurs on the surface of the magnesium metal. masterorganicchemistry.com Given the two bromine atoms, mono-Grignard or di-Grignard reagents could potentially be formed. The formation of a 1,3-di-Grignard reagent from 1,3-dibromides has been demonstrated, although special procedures may be required for smaller carbon chains. researchgate.net

Organolithium Compounds : To form an organolithium reagent, an alkyl halide is treated with two equivalents of lithium metal. masterorganicchemistry.com For this compound, this reaction would proceed by reducing the carbon-bromine bond to create a carbon-lithium bond. These reagents are typically prepared in hydrocarbon solvents like pentane (B18724) or hexane (B92381). libretexts.org

It is crucial that these reactions are conducted under anhydrous (dry) conditions, as both Grignard and organolithium reagents react readily with water, which would protonate the carbanion and render the reagent ineffective for its intended purpose. libretexts.org

Reagent TypeMetalTypical SolventGeneral Reaction
Grignard ReagentMagnesium (Mg)Diethyl ether (Et₂O), THFR-X + Mg → R-MgX
OrganolithiumLithium (Li)Pentane, HexaneR-X + 2Li → R-Li + LiX

The primary utility of Grignard and organolithium reagents derived from this compound is their function as potent carbon nucleophiles. The carbon atom bonded to the metal possesses significant carbanionic character, making it highly reactive toward electrophilic carbon centers. masterorganicchemistry.com

A fundamental application is their reaction with carbonyl compounds (aldehydes and ketones) to form new carbon-carbon bonds, yielding alcohols upon workup. libretexts.org For instance, the Grignard reagent formed at one of the brominated carbons of the precursor could attack the carbonyl carbon of an aldehyde or ketone, followed by protonation to produce a secondary or tertiary alcohol, respectively. Because these reagents are such strong bases, they cannot be used with molecules containing acidic protons, such as alcohols, amines, or carboxylic acids, as an acid-base reaction will occur instead of nucleophilic attack. libretexts.org

Derivatization of this compound to Form Other Halogenated or Functionalized Alkanes

The halogen atoms on this compound can be substituted or eliminated to create a variety of other functionalized molecules.

The geminal dichloro- group at the C-1 position is a defining feature of the starting material. Derivatization can create new geminal dihalides or related structures.

Geminal Dihalide/Diazide Synthesis : One of the most reliable methods for synthesizing geminal diazides is the direct substitution of geminal dihalides using sodium azide. mdpi.com This suggests that the geminal dichloro- group of this compound could potentially be converted to a geminal diazido group under appropriate conditions, although this specific transformation is not widely documented. The reactivity of aryl and vinyl halides is lower than that of alkyl halides in nucleophilic substitution, making the saturated system of this compound a suitable substrate for such reactions. aspirationsinstitute.com

Vicinal Dihalide Synthesis : The synthesis of vicinal dihalides typically involves the addition of a halogen across a double bond. youtube.comlibretexts.org Therefore, converting this compound into a vicinal dihalide would likely require a two-step process: first, an elimination reaction to form an alkene, followed by the addition of a halogen (e.g., Br₂ or Cl₂).

Chloropropanols : The formation of chloropropanols from this compound would involve a nucleophilic substitution reaction where one or more halogen atoms are replaced by a hydroxyl (-OH) group. This hydrolysis can occur in the presence of water or a hydroxide (B78521) source. The C-Br bonds are more labile and thus more likely to be substituted than the C-Cl bonds. For example, reaction with aqueous base could substitute the bromine at C-3 to yield 1,1-dichloro-3-hydroxypropane. The synthesis of related compounds like 1,3-dichloropropan-2-ol often involves precursors like glycerol (B35011) or epichlorohydrin (B41342). google.comnih.gov

Dichloropropenes : Dichloropropenes can be synthesized from halogenated propanes via dehydrohalogenation, which is an elimination reaction. libretexts.org Treating this compound with a strong, non-nucleophilic base would facilitate the removal of a hydrogen atom and an adjacent halogen atom to form a double bond. For instance, removal of HBr from C-2 and C-3 would yield 3-bromo-1,1-dichloroprop-2-ene. The production of 1,3-dichloropropene (B49464) is known to occur from the dehydration of 1,3-dichloro-2-propanol (B29581) or as a byproduct in the synthesis of allyl chloride. who.int Double dehydrobromination has been observed in similar 1,3-dibromo compounds to yield dienes. nih.gov

Target ProductReaction TypeTypical ReagentsPotential Product from this compound
Geminal DiazideNucleophilic SubstitutionSodium Azide (NaN₃)3-Bromo-1,1-diazidopropane
DichloropropeneDehydrohalogenation (Elimination)Strong Base (e.g., NaNH₂)3-Bromo-1,1-dichloropropene
ChloropropanolHydrolysis (Substitution)Water, Hydroxide (e.g., NaOH)1,1-Dichloro-3-hydroxypropane

Cyclization Reactions and Ring-Forming Processes Utilizing this compound

The 1,3-disposition of the bromine atoms makes this molecule a prime candidate for intramolecular cyclization reactions to form three-membered rings.

The classic method for forming a cyclopropane (B1198618) ring from a 1,3-dihalopropane involves an intramolecular Wurtz-type reaction. This is typically achieved by reacting the dihalide with a metal, such as zinc or sodium. menafn.com In the case of this compound, treatment with zinc dust would be expected to cause reductive coupling between C-1 and C-3, resulting in the formation of a 1,1-dichlorocyclopropane (B3049490) ring. The high reactivity and strained ring structure of cyclopropane derivatives make them valuable intermediates in organic synthesis. menafn.combeilstein-journals.org

Furthermore, the formation of a 1,3-di-Grignard reagent from 1,3-dibromides can be used to synthesize metallacyclobutanes. researchgate.net For example, a di-Grignard reagent formed from this compound could react with a dihalide of another element, such as dichlorodimethylgermane, to yield a four-membered heterocyclic ring containing the heteroatom. researchgate.net

Synthesis of Small Ring Systems (e.g., cyclopropanes)

The synthesis of cyclopropane rings is a cornerstone of organic chemistry, with numerous methods developed to access this strained yet valuable carbocycle. One of the earliest methods for cyclopropane synthesis, the Freund reaction, involves the intramolecular cyclization of a 1,3-dihalopropane using a metal like sodium or zinc. wikipedia.orgwikipedia.org While the classic example utilizes 1,3-dibromopropane (B121459), the principle can be extended to this compound.

The presence of two bromine atoms suggests that an intramolecular Wurtz-type coupling could be initiated to form a cyclopropane ring. The carbon-bromine bond is generally more reactive towards metals than the carbon-chlorine bond, facilitating a selective reaction. Treatment of this compound with a suitable reducing agent, such as zinc dust or an organometallic reagent, would likely lead to the formation of 1,1-dichlorocyclopropane. This reaction would proceed through a proposed organozinc intermediate, followed by intramolecular nucleophilic displacement of the second bromide.

Table 1: Inferred Synthesis of 1,1-dichlorocyclopropane

ReactantReagentProposed ProductReaction Type
This compoundZinc1,1-DichlorocyclopropaneIntramolecular Wurtz-type Coupling

This approach offers a potential route to gem-dihalocyclopropanes, which are valuable intermediates for further synthetic transformations.

Intramolecular Cyclization Pathways

The reactivity of this compound is governed by the different halogen atoms present in the molecule. The carbon-bromine bonds are more susceptible to nucleophilic substitution and reductive cleavage compared to the more stable carbon-chlorine bonds. This difference in reactivity can be exploited to control intramolecular cyclization pathways.

In the presence of a strong, non-nucleophilic base, it is conceivable that this compound could undergo dehydrohalogenation. However, the most probable intramolecular reaction is the reductive cyclization mentioned previously. The rate of cyclization is influenced by several factors, including the entropic cost of ring formation and the inherent strain of the resulting ring. wikipedia.org For the formation of three-membered rings, while there is significant angle strain, the proximity of the reacting centers can favor cyclization. wikipedia.org

Role in Advanced Organic Synthesis as a Versatile Building Block

While not a commonly cited building block, the structure of this compound offers potential for the construction of more complex molecular frameworks.

Incorporation into Complex Molecular Architectures

The 1,1-dichloro-3-bromopropyl moiety can be envisioned as a three-carbon unit that can be introduced into larger molecules. The differential reactivity of the bromine and chlorine atoms allows for sequential functionalization. For instance, the bromine atom at the C-3 position could be displaced by a nucleophile to attach the propyl chain to a larger molecular scaffold. The gem-dichlroro group at the C-1 position would remain intact for subsequent transformations.

One potential application is in the synthesis of complex molecules containing a gem-dichlorocyclopropane unit. Following the intramolecular cyclization to 1,1-dichlorocyclopropane, this intermediate can undergo a variety of reactions, such as reaction with organolithium reagents to form allenes via the Skattebøl rearrangement. wikipedia.org This would allow for the incorporation of a three-carbon allenic fragment into a more complex structure.

Exploration of Stereoselective Transformations

The potential for stereoselectivity in reactions involving this compound is an area ripe for exploration. The C-1 carbon of this compound is a prochiral center. If a reaction were to differentiate between the two chlorine atoms or if subsequent reactions on a cyclopropane derivative were to proceed stereoselectively, chiral products could be obtained.

For example, if the formation of 1,1-dichlorocyclopropane could be achieved using a chiral reagent or catalyst that influences the cyclization step, it might be possible to generate an enantioenriched product. Furthermore, subsequent reactions on the resulting 1,1-dichlorocyclopropane could be directed by chiral auxiliaries or catalysts to achieve stereoselective outcomes. While there is no direct literature precedence for this with this compound itself, the principles of asymmetric synthesis suggest this as a plausible, albeit challenging, synthetic goal. The development of stereoselective methods for the cyclopropanation of alkenes is an active area of research, and similar strategies could potentially be adapted. researchgate.net

Environmental Chemical Fate and Transformation of 1,3 Dibromo 1,1 Dichloropropane

Abiotic Degradation Pathways in Environmental Compartments

Abiotic degradation processes, including hydrolysis, photolysis, and reductive dehalogenation, are critical in determining the environmental persistence of 1,3-Dibromo-1,1-dichloropropane.

Hydrolysis is a primary degradation pathway for many halogenated alkanes in aqueous environments. The rate of hydrolysis is influenced by factors such as pH, temperature, and the presence of other chemical species. sdstate.edu For the related compound 1,2-dibromo-3-chloropropane (B7766517) (DBCP), hydrolysis proceeds slowly under typical environmental conditions. scite.ai Studies have shown that the hydrolysis of DBCP is first-order in both the compound and hydroxide (B78521) ion concentration at a pH greater than 7, while at a pH below 5, the reaction with water is the dominant process. scite.ai The mechanism for DBCP primarily involves an E2 elimination reaction, removing hydrogen bromide (HBr) or hydrogen chloride (HCl). scite.ai

Similarly, the hydrolysis of 1,3-dichloropropene (B49464) is pH-dependent, with increased degradation rates at higher pH levels. usda.gov Given the structural similarities, it is anticipated that this compound would also undergo hydrolysis, likely through elimination reactions, with the rate being significantly influenced by the pH and temperature of the aqueous system. The presence of two bromine atoms and two chlorine atoms on adjacent carbons suggests that it would be susceptible to base-catalyzed dehalogenation. sdstate.edu

Table 1: Hydrolysis Half-Life of 1,2-Dibromo-3-chloropropane (DBCP) under Various Conditions

This table presents data for the structurally similar compound DBCP to infer the potential behavior of this compound.

pHTemperature (°C)Half-Life (years)
715141
72538
9250.38

Source: Adapted from literature on DBCP hydrolysis kinetics. scite.ai

Photolytic degradation, or photolysis, involves the breakdown of chemical compounds by light energy. For many halogenated hydrocarbons, direct photolysis in the vapor phase is not a significant degradation pathway. who.int For instance, vapor-phase photolysis of 1,3-dichloropropene was not detected after prolonged simulated sunlight irradiation in a reaction chamber. who.int However, the presence of atmospheric particulate matter appears to catalyze phototransformation. who.int

The primary atmospheric degradation pathway for compounds like 1,3-dichloropropene is the reaction with photochemically produced hydroxyl radicals (•OH). epa.gov It is expected that this compound would exhibit similar behavior, with its atmospheric fate being largely governed by reactions with hydroxyl radicals rather than direct photolysis. The cleavage of the carbon-bromine bond, which is generally weaker than the carbon-chlorine bond, may be a potential outcome of photolytic stress.

Under anaerobic conditions, such as those found in saturated soils, sediments, and groundwater, reductive dehalogenation can be a significant degradation pathway for halogenated organic compounds. This process involves the replacement of a halogen atom with a hydrogen atom. Studies on the related compound 1,2-dichloropropane (B32752) have demonstrated its complete reductive dechlorination to propene by anaerobic bacteria. researchgate.netnih.gov This transformation occurs via dichloroelimination (vicinal reduction). researchgate.net

Similarly, the biocide 1,2-dibromo-3-chloropropane undergoes reductive dehalogenation in soil. acs.org Given the presence of multiple halogen atoms, this compound is a likely candidate for reductive dehalogenation in anaerobic environments. The process would likely proceed sequentially, with the removal of bromine atoms followed by chlorine atoms, or through a concerted elimination mechanism. The presence of suitable electron donors in the environment would facilitate this degradation pathway. researchgate.net

Chemical Transformation Products and Intermediate Formation in Environmental Systems

The degradation of this compound is expected to produce a series of intermediate and stable transformation products.

Based on the degradation pathways of analogous compounds, several potential degradation products of this compound can be predicted. Hydrolysis of 1,2-dibromo-3-chloropropane (DBCP) leads to the formation of 2-bromo-3-chloropropene (B93708) and 2,3-dibromopropene (B1205560) as intermediates, which subsequently hydrolyze to the more stable 2-bromoallyl alcohol. scite.ai

The degradation of 1,3-dichloropropene in soil results in the formation of the corresponding 3-chloroallyl alcohols. nih.govrug.nl These alcohols can be further oxidized to 3-chloroacrylic acid. nih.govresearchgate.net In anaerobic settings, the complete reductive dechlorination of 1,2-dichloropropane yields propene as the final product. researchgate.net

By analogy, the degradation of this compound could proceed through similar intermediates.

Table 2: Predicted Degradation Products of this compound Based on Analogue Studies

Degradation Pathway Predicted Intermediates Predicted Stable Products
Hydrolysis/Elimination 1-Bromo-1,3-dichloropropene, 3-Bromo-1,1-dichloropropene Bromo-chloro-allyl alcohol

The distribution of degradation products is highly dependent on environmental conditions. For instance, the rate of hydrolysis of 1,3-dichloropropene, and thus the formation of 3-chloroallyl alcohol, is favored by high pH and temperature. usda.gov In soil, the degradation rate of 1,3-dichloropropene and its alcohol intermediates is also influenced by soil moisture content. usda.govwur.nl

For this compound, it is expected that under aerobic and neutral to alkaline aqueous conditions, hydrolysis and subsequent oxidation products would be more prevalent. Conversely, in anaerobic, reducing environments, the products of reductive dehalogenation, such as less halogenated propanes and ultimately propene, would likely dominate. The specific isomeric forms of the intermediates and final products would also depend on the stereochemistry of the parent compound and the enzymatic or chemical reactions involved.

Sorption and Volatilization Behavior in Environmental Matrices (e.g., soil, water, air)

The tendency of a chemical to attach to particles in soil and sediment (sorption) or to evaporate into the atmosphere (volatilization) dictates its mobility and distribution in the environment. For related compounds, these properties are well-studied, but for this compound, specific data is absent.

Adsorption to Organic Matter and Mineral Surfaces

The interaction of a chemical with soil components, such as organic matter and mineral surfaces, is quantified by its soil organic carbon-water (B12546825) partition coefficient (Koc). A high Koc value indicates strong binding to soil, which limits the chemical's movement into groundwater. Conversely, a low Koc suggests greater mobility.

For many neutral, hydrophobic organic compounds, the Koc value can be estimated from the octanol-water partition coefficient (Kow), which measures a chemical's hydrophobicity. ecetoc.orgdss.go.th PubChem provides a computed XLogP3 value (a method for estimating log Kow) of 3.4 for this compound, suggesting it is a hydrophobic compound. nih.gov Generally, hydrophobic chemicals tend to adsorb to organic matter in soil. ecetoc.org However, without experimental determination of the Koc for this compound, its actual sorption behavior remains speculative. Research on similar compounds, like 1,3-dichloropropene, shows that soil organic matter content significantly influences adsorption. who.int

Vapor-Phase Transport and Atmospheric Partitioning

Volatilization from soil and water surfaces is a key pathway for many halogenated compounds to enter the atmosphere. who.int This process is governed by a chemical's vapor pressure and its Henry's Law constant, which describes the partitioning between air and water. For the related compound 1,3-dichloropropane (B93676), the Henry's Law constant indicates it is expected to volatilize from water surfaces. nih.gov

Once in the atmosphere, a compound's persistence is largely determined by its reaction rate with photochemically produced hydroxyl (OH) radicals. mdpi.comcopernicus.orgrsc.org This reaction is a primary degradation pathway for many volatile organic compounds in the troposphere. copernicus.org Rate constants for these reactions have been determined for numerous chlorinated and brominated alkanes, but specific data for this compound is not available in the reviewed literature. researchgate.netcopernicus.org Without this information, its atmospheric lifetime cannot be reliably calculated.

Modeling Environmental Persistence and Transport of this compound

Environmental fate and transport models are computational tools used to predict a chemical's distribution and persistence. These models rely on input parameters such as Koc, Henry's Law constant, and atmospheric reaction rates. epa.gov Due to the lack of specific experimental data for this compound, it is not feasible to conduct specific and accurate environmental persistence and transport modeling for this compound. While models exist for other halogenated substances, applying them to this compound without validated input parameters would yield highly uncertain results. inchem.org

Advanced Analytical Methodologies for Detection and Quantification of 1,3 Dibromo 1,1 Dichloropropane

Chromatographic Techniques for Separation and Detection

Chromatography is the cornerstone for the analysis of 1,3-Dibromo-1,1-dichloropropane, providing the necessary separation from interfering compounds present in complex samples. The choice of technique is primarily dictated by the analyte's volatility and the matrix in which it is found.

Gas chromatography-mass spectrometry (GC-MS) stands as the principal technique for the determination of volatile and semi-volatile halogenated hydrocarbons like this compound. d-nb.info The optimization of GC-MS methods is critical for achieving the low detection limits required for trace analysis.

Key optimization parameters include:

Column Selection: Capillary columns with non-polar or mid-polar stationary phases, such as those based on polydimethylsiloxane (e.g., DB-5) or cyanopropylphenyl (e.g., DB-624), are effective for separating halogenated alkanes. jocpr.com

Injector and Oven Temperature Program: A precise temperature program is essential. The injector temperature must be high enough to ensure rapid volatilization without causing thermal degradation. The oven temperature is typically ramped to separate compounds based on their boiling points and interaction with the stationary phase.

Carrier Gas Flow: Helium is commonly used as the carrier gas, and its flow rate is optimized to ensure maximum chromatographic resolution and efficiency.

Mass Spectrometer Settings: For trace analysis, the mass spectrometer is often operated in Selected Ion Monitoring (SIM) mode. This involves monitoring specific ions characteristic of the this compound mass spectrum, which significantly enhances sensitivity and reduces background noise compared to full scan mode. nih.gov For analogous compounds, characteristic ions are used for quantification and confirmation. nih.gov

The following table outlines typical GC-MS parameters that would serve as a starting point for the analysis of this compound.

ParameterTypical SettingPurpose
GC Column DB-624, 30 m x 0.25 mm ID, 1.4 µm filmProvides good separation for volatile halogenated compounds. jocpr.com
Injector Temperature 250 °CEnsures rapid and complete volatilization of the analyte.
Oven Program Initial 40°C (hold 2 min), ramp to 220°C at 10°C/minSeparates analytes based on boiling point.
Carrier Gas Helium, constant flow at 1.0 mL/minTransports analyte through the column.
MS Ion Source Temp 230 °COptimizes ionization of the target compound.
MS Mode Selected Ion Monitoring (SIM)Increases sensitivity for trace-level quantification. nih.gov

Direct analysis of the highly volatile and non-polar this compound by Liquid Chromatography-Mass Spectrometry (LC-MS) is not a conventional approach. LC-MS is better suited for polar, non-volatile, and thermally labile compounds. However, if this compound were to be chemically modified into a less volatile, more polar derivative, LC-MS could become a viable analytical tool. Derivatization can introduce functional groups that are amenable to ionization techniques like electrospray ionization (ESI), which is common in LC-MS. researchgate.net While standard methods for this specific compound are not established, the principle remains an option for specific research applications, such as tracking metabolic pathways where a functionalized metabolite might be formed.

For the analysis of volatile organic compounds (VOCs) like this compound in solid or liquid matrices (e.g., soil, water, food products), Headspace Gas Chromatography (HS-GC) is a powerful and widely used sample introduction technique. d-nb.infojocpr.comnih.gov This method involves heating the sample in a sealed vial to allow volatile analytes to partition into the gas phase (headspace) above the sample. nih.gov A portion of this vapor is then injected into the GC-MS system.

The main advantages of HS-GC are:

Matrix Effect Reduction: Since only the volatile components are injected, non-volatile matrix components that could contaminate the GC system and interfere with the analysis are left behind. wur.nl

Automation: Modern autosamplers allow for high-throughput, automated analysis of numerous samples. nih.gov

Sensitivity: By optimizing parameters such as incubation temperature and time, the concentration of the analyte in the headspace can be maximized, leading to low detection limits. researchgate.net

An interlaboratory study on the similar compound 1,3-dichloropropan-2-ol (1,3-DCP) demonstrated the robustness of HS-GC-MS, achieving good recovery and reproducibility at levels as low as 5 ng/g. nih.gov

ParameterTypical SettingPurpose
Incubation Temperature 80 °CIncreases the vapor pressure of the analyte, driving it into the headspace. researchgate.net
Incubation Time 15 - 30 minutesAllows the sample to reach thermodynamic equilibrium between the matrix and the headspace. researchgate.netglsciences.eu
Vial Shaking OnFacilitates the mass transfer of the analyte into the gas phase.
Loop Volume 1 mLDefines the volume of headspace vapor injected into the GC. researchgate.net
Transfer Line Temp 150 - 280 °CPrevents condensation of the analyte during transfer to the GC column. researchgate.net

Sample Preparation Strategies for Diverse Matrices

Effective sample preparation is a critical step to isolate this compound from the sample matrix, concentrate it to detectable levels, and remove potential interferences prior to chromatographic analysis.

Liquid-Liquid Extraction (LLE) is a conventional and robust method for extracting halogenated compounds from aqueous samples. nih.gov The method involves partitioning the analyte between the aqueous sample and an immiscible organic solvent. publications.gc.ca A solvent like isooctane or methyl tert-butyl ether (MTBE) is shaken with the water sample; the target analyte, being more soluble in the organic phase, is extracted from the water. nih.govepa.gov The organic layer is then collected, potentially concentrated, and injected into the GC-MS. For some food matrices, a direct dilution or extraction with an organic solvent is sufficient, with mean analyte recoveries reported around 83% for similar compounds. nih.gov A study on the related compound 1,3-dichloro-2-propanol (B29581) (1,3-DCP) in water used ethyl acetate for extraction, achieving an average recovery of 105±3%. nih.gov

Solid-Phase Extraction (SPE) offers an alternative to LLE, often reducing solvent consumption and providing cleaner extracts. In SPE, the sample is passed through a solid sorbent packed in a cartridge. The analyte is retained on the sorbent while other components pass through. Subsequently, a small volume of an appropriate solvent is used to elute the analyte from the sorbent, resulting in a concentrated and purified sample extract. The combination of molecular imprinting with solid-phase extraction has shown effectiveness for the enrichment of trace substances in environmental water samples. e3s-conferences.org For other contaminants in complex matrices like fish tissue, a matrix solid-phase dispersion (MSPD) technique has been used, yielding recoveries between 70% and 92%. nih.gov

Derivatization is the process of chemically modifying a compound to produce a new compound with properties that are more suitable for a specific analytical method. colostate.edu This is often done to:

Increase volatility for GC analysis.

Improve thermal stability. colostate.edu

Enhance detectability by introducing a functional group that is highly responsive to a specific detector (e.g., an electron-capture detector). researchgate.net

For a simple haloalkane like this compound, which is already volatile and suitable for direct GC-MS analysis, derivatization is generally not necessary. This technique is more commonly applied to compounds containing active hydrogens, such as alcohols, amines, or carboxylic acids. sigmaaldrich.com For instance, the analysis of the related contaminant 3-monochloro-1,2-propanediol (3-MCPD), which has hydroxyl groups, is often improved by derivatization with reagents like phenylboronic acid (PBA). d-nb.info While direct derivatization of this compound is unlikely, this technique remains a vital tool in the broader field of chemical analysis for modifying metabolites or degradation products that may possess reactive functional groups. rsc.org

Development of Highly Sensitive and Selective Detection Methods

The inherent chemical properties of this compound, namely the presence of multiple halogen atoms (bromine and chlorine), dictate the most suitable analytical approaches for its detection. The high electronegativity imparted by these halogens makes the compound an ideal candidate for specific types of detectors, while its molecular structure allows for characteristic fragmentation in mass spectrometry.

Tandem mass spectrometry (MS/MS) stands as a powerful technique for the unequivocal identification and quantification of this compound. nih.gov When coupled with a gas chromatograph (GC), which separates the analyte from other components in a sample matrix, MS/MS provides a high degree of certainty in the results.

In a typical GC-MS/MS analysis, the this compound molecules eluting from the GC column are first ionized, commonly through electron ionization (EI). The resulting molecular ion is then subjected to a first stage of mass analysis, where it is isolated from other ions. This precursor ion is then fragmented through collision with an inert gas, and the resulting product ions are analyzed in a second stage of mass analysis. This process of selecting a specific precursor ion and analyzing its characteristic fragment ions provides exceptional selectivity, minimizing the potential for interference from co-eluting compounds.

The fragmentation pattern of this compound in MS/MS is predictable and unique, based on the strengths of its chemical bonds and the isotopic distribution of bromine and chlorine. The presence of two bromine atoms (isotopes 79Br and 81Br in roughly equal abundance) and two chlorine atoms (isotopes 35Cl and 37Cl in a roughly 3:1 ratio) results in a characteristic isotopic pattern for the molecular ion and any bromine- or chlorine-containing fragments, aiding in its identification. libretexts.orgdocbrown.infocsbsju.edudocbrown.info

Table 1: Illustrative GC-MS/MS Parameters for this compound Analysis

ParameterValue
Gas Chromatograph (GC)
ColumnDB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Injection ModeSplitless
Inlet Temperature250 °C
Oven Program40 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min
Carrier GasHelium, constant flow 1.2 mL/min
Mass Spectrometer (MS)
Ionization ModeElectron Ionization (EI) at 70 eV
Acquisition ModeMultiple Reaction Monitoring (MRM)
Precursor Ion (m/z)[Hypothetical value based on molecular weight]
Product Ions (m/z)[Hypothetical values based on likely fragmentation]
Collision Energy[Optimized value] eV

Note: The values in this table are illustrative and would require experimental optimization for the specific analysis of this compound.

The Electron Capture Detector (ECD) is a highly sensitive and selective detector for electronegative compounds, making it exceptionally well-suited for the analysis of halogenated substances like this compound. epa.gov The ECD operates by emitting a constant stream of electrons from a radioactive source (typically 63Ni). When an electronegative analyte passes through the detector, it captures some of these electrons, causing a measurable decrease in the standing current.

The high response of the ECD to compounds containing chlorine and bromine allows for the detection of this compound at very low concentrations, often in the picogram or femtogram range. This sensitivity is critical for environmental trace analysis.

Optimization of an ECD for the analysis of this compound would involve several key parameters:

Detector Temperature: Maintaining an optimal temperature is crucial for preventing condensation of the analyte and minimizing detector contamination, while also ensuring efficient electron capture.

Makeup Gas: The choice and flow rate of the makeup gas (typically nitrogen or a mixture of argon and methane) can significantly impact the detector's sensitivity and linearity.

Column Choice: The use of a capillary column with a stationary phase appropriate for separating halogenated volatile organic compounds is essential for achieving good chromatographic resolution prior to detection.

Table 2: Example GC-ECD Operating Conditions for Halogenated Compound Analysis

ParameterValue
Gas Chromatograph (GC)
ColumnDB-624 (or similar for volatile halogenated compounds), 60 m x 0.32 mm ID, 1.8 µm film thickness
Injection Port Temperature220 °C
Oven Temperature ProgramIsothermal at 150 °C
Carrier GasHelium
Electron Capture Detector (ECD)
Detector Temperature300 °C
Makeup GasNitrogen
Makeup Gas Flow Rate25 mL/min

Note: These conditions are provided as an example for halogenated compounds and would need to be specifically optimized for this compound.

Method Validation and Quality Assurance in Environmental Monitoring and Chemical Research

The validation of any analytical method for this compound is a critical step to ensure that the data generated is accurate, reliable, and fit for its intended purpose. A comprehensive method validation would encompass the following key parameters:

Linearity and Range: This is established by analyzing a series of calibration standards at different concentrations to demonstrate a proportional response of the instrument over a specified range.

Accuracy: Accuracy is determined by analyzing samples with known concentrations of this compound (e.g., certified reference materials or spiked samples) and comparing the measured values to the true values.

Precision: Precision is a measure of the repeatability of the method. It is typically assessed by analyzing replicate samples and is expressed as the relative standard deviation (RSD).

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of the analyte that can be reliably detected, while the LOQ is the lowest concentration that can be accurately and precisely quantified.

Specificity/Selectivity: This is the ability of the method to measure the analyte of interest without interference from other components in the sample matrix.

Robustness: Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal use.

In the context of environmental monitoring and chemical research, quality assurance (QA) protocols are implemented to ensure the ongoing validity of the analytical results. This includes the routine analysis of quality control (QC) samples, such as method blanks, laboratory control samples, and matrix spikes, with each batch of samples. Participation in proficiency testing programs is also a vital component of a robust QA program.

Table 3: Hypothetical Method Validation Data for this compound Analysis

Validation ParameterResult
Linearity (r²)> 0.995
Range0.1 - 100 µg/L
Accuracy (% Recovery)90 - 110%
Precision (RSD)< 15%
Limit of Detection (LOD)0.05 µg/L
Limit of Quantification (LOQ)0.1 µg/L

Emerging Research Directions and Future Perspectives in 1,3 Dibromo 1,1 Dichloropropane Chemistry

Exploration of Novel Synthetic Methodologies for Sustainable Production

The pursuit of green chemistry principles is steering research towards more sustainable methods for producing halogenated compounds like 1,3-Dibromo-1,1-dichloropropane. Traditional synthesis routes often involve harsh reagents and generate significant waste. Current research is focused on developing cleaner, more efficient catalytic processes.

One promising area is the exploration of solid-supported catalysts, which can facilitate easier separation and recycling, thereby reducing waste. For instance, research into the disproportionation of related halopropanes, such as 1-bromo-3-chloropropane (B140262) to 1,3-dibromopropane (B121459) and 1,3-dichloropropane (B93676), has shown the efficacy of using zinc (II) catalysts on inorganic carriers like activated charcoal, aluminum oxide, or silicon dioxide. google.com This type of catalytic system could potentially be adapted for the synthesis of this compound, offering a more environmentally benign alternative to existing methods.

Furthermore, the development of processes that utilize byproducts from other chemical industries as starting materials is a key aspect of sustainable production. For example, processes have been developed to produce 1,3-dichloropropane from bis(3-hydroxypropyl)ether, a byproduct of 1,3-propanediol (B51772) production. google.com Similar strategies could be envisioned for this compound, integrating its synthesis into a circular economy model. The focus remains on creating largely waste-free and solvent-free processes that provide high yields. google.com

Application of Machine Learning and Artificial Intelligence in Predicting Reactivity and Properties

The complexity of chemical reactions involving polyhalogenated alkanes presents a significant challenge for traditional predictive methods. Machine learning (ML) and artificial intelligence (AI) are emerging as powerful tools to navigate this complexity, offering the potential to accelerate the discovery and optimization of chemical processes.

Recent studies have demonstrated the successful application of ML models in predicting the reactivity of halogen radicals with organic chemicals in aqueous environments. nih.gov By employing techniques like Morgan fingerprints (MF) and Mordred descriptors (MD) in conjunction with algorithms such as Light Gradient Boosting Machine (LightGBM) and Random Forest (RF), researchers can achieve fast and accurate predictions of reaction rate constants. nih.gov These models can capture the influence of various structural features, such as electron-withdrawing or -donating groups, on reactivity. nih.gov

Table 1: Machine Learning Models for Predicting Chemical Properties

Model TypeKey FeaturesApplication in Halogenated Compound Chemistry
Random Forest (RF) Ensemble learning method using multiple decision trees.Predicting reaction rate constants and identifying key molecular descriptors influencing reactivity. nih.gov
Light Gradient Boosting Machine (LightGBM) Gradient boosting framework that uses tree-based learning algorithms.Capturing the influence of electronic effects on radical reactivity. nih.gov
Artificial Neural Network (ANN) Computational models inspired by the structure and function of biological neural networks.Predicting product yields in complex catalytic reactions. researchgate.net

Investigation of Catalytic Dehalogenation for Chemical Recycling and Transformation

The management of halogenated waste streams is a critical environmental concern. Catalytic dehalogenation offers a promising avenue for the chemical recycling and transformation of compounds like this compound, converting them into less harmful or even valuable chemicals.

Research has shown that various catalysts can effectively remove halogen atoms from organic molecules. For example, lanthanum chloride deposited on carbon nanofiber supports has been shown to catalyze the exchange of chlorine for hydrogen in chlorinated hydrocarbons. sciencedaily.com This approach could be explored for the selective dehalogenation of this compound, potentially yielding useful building blocks for further synthesis.

The study of enzymatic dehalogenation also presents a green alternative. For instance, cytochrome P450 enzymes have been shown to dehalogenate 1,2-dibromo-3-chloropropane (B7766517), with the product distribution being dependent on oxygen concentration. nih.gov Understanding the mechanisms of these biocatalysts could lead to the development of highly selective and efficient processes for transforming polyhalogenated propanes. The goal of these recycling efforts is to reduce the volume and toxicity of hazardous wastes, with a focus on recovering and reusing the chemical components. epa.gov

Integration of this compound in Advanced Materials Synthesis (non-medical)

The unique structural features of this compound, particularly its multiple reactive sites, make it an intriguing building block for the synthesis of advanced materials with tailored properties. The ability to undergo nucleophilic substitution reactions at the carbon-bromine bonds allows for its incorporation into a variety of polymer and material backbones. industrialchemicals.gov.au

The functionalization of surfaces and nanomaterials is a rapidly growing field, and molecules like this compound can serve as key cross-linking or functionalizing agents. mdpi.com By reacting with surface groups on materials like carbon nanotubes, graphene, or silica (B1680970) nanoparticles, it can be used to modify their chemical and physical properties. mdpi.com This can lead to the development of new materials for applications in electronics, catalysis, and energy storage. mdpi.com

For example, the introduction of halogenated functionalities can alter the surface energy and reactivity of materials, enabling better coupling with other substances. mdpi.com This could be leveraged to create novel composite materials with enhanced thermal stability, mechanical strength, or specific electronic properties. The development of functional materials is a key driver of technological advancement across numerous sectors. openaccessjournals.com

Interdisciplinary Approaches to Understanding Complex Chemical Behaviors

A comprehensive understanding of the chemical behavior of this compound necessitates an interdisciplinary approach, combining insights from organic chemistry, physical chemistry, computational modeling, and materials science. The interplay of its multiple halogen atoms leads to complex reactivity patterns that cannot be fully elucidated by a single discipline.

For instance, understanding its metabolism and degradation pathways requires a combination of analytical chemistry to identify metabolites and toxicology to assess their biological impact. wikipedia.org Similarly, predicting its behavior in complex environmental systems involves modeling its transport, partitioning, and degradation under various conditions.

The development of new synthetic methodologies and applications for this compound will benefit from a collaborative approach. Organic chemists can design and execute novel reactions, while computational chemists can use AI and ML to predict outcomes and guide experimental design. researchgate.net Materials scientists can then explore the integration of the resulting molecules into new functional materials and devices. rsc.org This synergistic approach is essential for unlocking the full potential of complex molecules like this compound and driving innovation in chemical science.

Q & A

Q. What are the established methods for synthesizing 1,3-dibromo-1,1-dichloropropane in laboratory settings?

The compound is synthesized via photobromination of 1,1-dichlorocyclopropane under radical conditions. Key reagents include bromine (Br₂) in carbon tetrachloride (CCl₄) at 0–5°C, with radical initiators like benzoyl peroxide or azobisisobutyronitrile (AIBN) accelerating the reaction. The process yields this compound as the sole product, confirmed by preparative gas-liquid chromatography (GLC) and NMR analysis .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • ¹H NMR : Used to determine stereochemical outcomes (e.g., erythro vs. threo isomers) by analyzing coupling constants and splitting patterns. For example, the distinct NMR spectra of deuterated analogs (e.g., 1,1-dichloro-2,3-trans-dideuteriocyclopropane derivatives) confirm inversion of configuration during bromination .
  • Raman Spectroscopy : Validates structural integrity by detecting vibrational modes, particularly to rule out isomerization in recovered starting materials .

Q. How can researchers ensure purity during synthesis and isolation?

Purification via preparative GLC is critical. Reaction conditions must exclude light and oxygen to prevent side reactions, as radical inhibitors like benzoquinone or darkness halt halogenation. Post-synthesis, analytical techniques (e.g., GC-MS, NMR) quantify impurities and confirm stereochemical fidelity .

Advanced Research Questions

Q. How does the stereochemical outcome of this compound synthesis inform its reaction mechanism?

Photobromination proceeds via an SN2-like transition state, where bromine attacks the minor lobe of the cyclopropane C1-C2 hybrid orbital, leading to complete inversion of configuration. This is evidenced by >96% erythro isomer formation from trans-deuterated precursors and threo isomers from cis-deuterated analogs. The mechanism excludes intermediate carbocation or bridged radical pathways .

Q. What experimental strategies resolve contradictions between theoretical predictions and observed halogenation products?

  • Isotopic Labeling : Use deuterated cyclopropanes (e.g., 1,1-dichloro-2,3-dideuteriocyclopropane) to trace stereochemical outcomes.
  • Control Experiments : Compare reactions with/without radical initiators (e.g., AIBN) and inhibitors (e.g., benzoquinone) to confirm radical vs. ionic pathways.
  • Computational Modeling : Validate transition-state geometries using density functional theory (DFT) to align with experimental NMR data .

Q. How do solvent polarity and halogen electrophilicity influence regioselectivity in analogous halogenation reactions?

Non-polar solvents (e.g., CCl₄) favor radical stabilization, while polar aprotic solvents (e.g., DMSO) promote ionic mechanisms. Bromine’s lower electrophilicity compared to chlorine reduces side reactions, ensuring regioselective addition at the 1,3-positions .

Data Interpretation and Optimization

Q. How should researchers address discrepancies in product yields across halogenation protocols?

  • Parameter Optimization : Systematically vary temperature, light intensity, and initiator concentrations. For example, photochlorination at 0–5°C minimizes polychlorinated byproducts .
  • Kinetic Studies : Monitor reaction progress via in situ Raman or NMR to identify rate-limiting steps and side-product formation thresholds .

Q. What methods validate the environmental stability and degradation pathways of halogenated propanes?

While ecological data for this compound is limited (e.g., no toxicity or bioaccumulation studies in ), analogous compounds (e.g., 1,2-dibromo-3-chloropropane) suggest:

  • Soil Mobility : Assessed via column chromatography with varying organic matter content.
  • Hydrolysis Studies : Conduct pH-dependent experiments to quantify halide release rates .

Safety and Handling

Q. What safety protocols are recommended for handling halogenated propanes?

  • Ventilation : Use fume hoods to prevent inhalation of volatile bromine/byproducts.
  • PPE : Wear nitrile gloves and eye protection due to potential skin/eye irritation.
  • Waste Disposal : Neutralize halogenated waste with sodium bicarbonate before disposal .

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